Ethyl 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate
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Overview
Description
Ethyl 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate is a chemical compound that belongs to the class of oxadiazole derivatives. This compound features a piperidine ring substituted with a 5-cyclopropyl-1,3,4-oxadiazol-2-yl group and an ethyl carboxylate group. Due to its unique structure, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with cyclopropylamine and ethyl chloroformate as starting materials.
Reaction Steps: The cyclopropylamine is first reacted with ethyl chloroformate to form an intermediate piperidine derivative. This intermediate is then cyclized using a suitable dehydrating agent to form the oxadiazole ring.
Reaction Conditions: The reactions are usually carried out under anhydrous conditions, with temperatures ranging from 0°C to 50°C, depending on the specific reagents and solvents used.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or batch processes to ensure scalability and efficiency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing by-products and waste.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can be employed to convert the oxadiazole ring to a different heterocyclic structure.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl carboxylate group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols, along with suitable solvents like dimethylformamide (DMF) or acetonitrile, are employed.
Major Products Formed:
Oxidation Products: Oxidation can yield corresponding oxo derivatives, which may have different biological activities.
Reduction Products: Reduction can lead to the formation of amines or other reduced heterocyclic compounds.
Substitution Products: Substitution reactions can produce a variety of functionalized derivatives, expanding the compound's utility in various applications.
Scientific Research Applications
Ethyl 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate has found applications in several scientific research areas:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research has explored its use as a lead compound in drug discovery, particularly in the development of new therapeutic agents.
Industry: Its unique chemical properties make it valuable in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other oxadiazole derivatives, such as Ethyl (5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)acetate and 1-(5-ethyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride.
Uniqueness: The presence of the cyclopropyl group in this compound distinguishes it from other oxadiazole derivatives, potentially leading to unique biological activities and applications.
Properties
IUPAC Name |
ethyl 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-2-18-13(17)16-7-5-10(6-8-16)12-15-14-11(19-12)9-3-4-9/h9-10H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKZQNWNKJKBVIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)C2=NN=C(O2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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